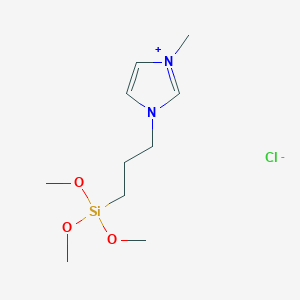

1-(Propyltrimethoxyl)-3-methylimidazolium chloride

Description

Contextualization of Ionic Liquids within Contemporary Chemical Science

Ionic liquids (ILs) represent a significant class of chemical compounds that have transitioned from a scientific curiosity to a cornerstone of modern materials science and chemistry. nih.gov Defined as salts that are in a liquid state below 100 °C, ILs are composed entirely of ions. scielo.brfishersci.ca Unlike conventional molecular solvents like water or gasoline, which consist of neutral molecules, the ionic nature of ILs imparts a unique set of physicochemical properties. fishersci.ca These properties often include negligible vapor pressure, high thermal and chemical stability, non-flammability, and a wide electrochemical window. nih.gov

The structure of an ionic liquid consists of a large, often asymmetric organic cation and either an organic or inorganic anion. psu.edu This combination disrupts the formation of a stable crystal lattice, resulting in a low melting point. nih.gov The sheer number of possible cation-anion pairings is vast, estimated to be in the quintillions (10¹⁸), which allows for the fine-tuning of their properties for specific tasks. nih.gov This "designer" aspect has propelled their application across diverse scientific and industrial domains, including chemical synthesis, catalysis, electrochemistry, biotechnology, and the development of advanced materials like batteries and supercapacitors. nih.govpsu.edunih.gov

Significance of Imidazolium (B1220033) Cation Functionalization in Tailoring Properties and Reactivity

Among the various classes of ionic liquids, those based on the imidazolium cation are particularly prominent in research and application. nih.gov The versatility of the imidazolium ring allows for chemical modification, specifically through the attachment of functional groups to the nitrogen atoms or the alkyl side chains. This process, known as functionalization, is a powerful strategy for creating "task-specific ionic liquids" (TSILs), where the compound is engineered to perform a particular function. psu.eduresearchgate.net

By introducing specific chemical moieties—such as hydroxyl (–OH), ether (–O–), nitrile (–CN), carboxyl (–COOH), or amine (–NH₂) groups—researchers can precisely tailor the IL's properties. researchgate.netresearchgate.net For instance, functionalization can alter key characteristics like viscosity, polarity, density, and solubility, which in turn influences the IL's performance as a solvent or catalyst. nih.govresearchgate.net Adding CO₂-philic groups can dramatically enhance the capacity for carbon capture, while incorporating acidic or basic sites can create catalytic ILs that participate directly in chemical reactions. researchgate.net This ability to integrate desired functionalities directly into the ionic liquid's structure is crucial for developing more efficient and sustainable chemical processes, from enhanced oil recovery and catalyst recycling to the synthesis of nanoparticles. psu.eduresearchgate.netmdpi.com

Academic Research Trajectories for 1-(Propyltrimethoxyl)-3-methylimidazolium Chloride

The compound this compound, more precisely identified as 1-(3-trimethoxysilylpropyl)-3-methyl-imidazolium chloride , is a prime example of a functionalized ionic liquid designed for specific, advanced applications. researchgate.net The key feature of this molecule is the propyltrimethoxysilyl group attached to one of the nitrogen atoms of the imidazolium ring. This silane (B1218182) functional group acts as a reactive handle, enabling the ionic liquid to be chemically anchored to various substrates.

This unique characteristic has opened several distinct trajectories in academic research, primarily focused on the creation of hybrid materials and their application in catalysis and materials science.

Key Research Applications:

Heterogeneous Nanocatalysts: A significant area of research involves grafting 1-(3-trimethoxysilylpropyl)-3-methyl-imidazolium chloride onto the surface of nanoparticles. In one study, it was supported on copper oxide (CuO) nanoparticles to create a novel, eco-friendly heterogeneous catalyst. researchgate.net This hybrid material proved effective in catalyzing the ring-opening of epoxides with an azide (B81097) anion in water to produce β-azido alcohols. A major advantage highlighted was the catalyst's stability and reusability; it could be easily separated from the reaction mixture and reused for multiple cycles with no significant loss in catalytic activity. researchgate.net

Immobilized Catalyst Supports: The trimethoxysilyl group facilitates the immobilization of the ionic liquid onto silica (B1680970) gel. psu.edu This creates a solid support material where the ionic liquid phase is covalently bonded to the silica surface. Such "supported ionic liquid phases" are used to immobilize homogeneous catalysts, combining the high efficiency of the catalyst with the easy separation of a solid support. This approach has been explored for L-proline catalyzed direct asymmetric aldol (B89426) reactions, aiming to improve catalyst recovery and reusability. psu.edu

Precursor for Synthesis: The compound serves as a versatile precursor for synthesizing other functionalized ionic liquids. For example, by replacing the chloride anion with a nitrite (B80452) anion, researchers have created 1-(3-trimethoxysilylpropyl)-3-methylimidazolium nitrite. researchgate.net This derivative functions as a convenient and effective nitrosonium source for the diazotization of arylamines, a key step in the in-situ synthesis of various azo dyes. researchgate.net

Hybrid Silsesquioxane-Based Ionic Liquids: Through a process of hydrolytic condensation, 1-(3-trimethoxysilylpropyl)-3-methyl-imidazolium chloride is used to prepare novel ionic liquids that incorporate silsesquioxane frameworks. researchgate.net Depending on the reaction conditions, these materials can have random or cage-like oligosilsesquioxane structures. The resulting hybrid ILs exhibit high thermal stability (decomposing above 400 °C) and possess relatively high ion conductivities, making them promising candidates for applications in electrochemical devices. researchgate.net

Solid Adsorbent Materials: When covalently anchored to a solid matrix like mesoporous silica, the ionic liquid creates a stable composite material. Research has demonstrated the synthesis of such a composite for use as a solid adsorbent in industrial dehydration processes. scielo.br The covalent bond prevents the leaching of the ionic liquid, a common problem with physically adsorbed coatings, while retaining the inherent dehydrating properties of the ionic liquid component. scielo.br

Below is an interactive data table summarizing the key properties of 1-(3-trimethoxysilylpropyl)-3-methyl-imidazolium chloride.

The following table provides a summary of the academic research applications for this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N2O3Si.ClH/c1-11-7-8-12(10-11)6-5-9-16(13-2,14-3)15-4;/h7-8,10H,5-6,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHPEHFLCAQHA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCC[Si](OC)(OC)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Chemical Transformations

Synthetic Methodologies for 1-(Propyltrimethoxyl)-3-methylimidazolium Chloride

The synthesis of this compound is primarily achieved through a quaternization reaction, a common method for the formation of imidazolium-based ionic liquids.

Alkylation Reactions in Ionic Liquid Formation

The principal synthetic route to this compound involves the alkylation of 1-methylimidazole (B24206) with an appropriate alkylating agent bearing the propyltrimethoxysilyl group. The most common precursor for this purpose is (3-chloropropyl)trimethoxysilane. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the carbon atom attached to the chlorine in (3-chloropropyl)trimethoxysilane. This process results in the formation of the desired imidazolium (B1220033) cation with a chloride counter-ion.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the molar ratio of reactants. For the synthesis of the closely related compound, 1-methyl-3-(3-(trimethoxysilyl)propyl) imidazolium chloride, stoichiometric amounts of 1-methylimidazole and (3-chloropropyl)trimethoxysilane are reacted at 78°C under an inert atmosphere and reflux conditions, resulting in a 78% yield of a yellow viscous material researchgate.net.

To illustrate the impact of reaction parameters on the synthesis of similar imidazolium-based ionic liquids, the following interactive data table presents typical optimization findings.

| Parameter | Variation | Effect on Yield | Effect on Purity | Optimal Condition |

| Temperature (°C) | 60 - 100 | Increases with temperature up to a point, then potential for side reactions. | Can decrease at very high temperatures due to decomposition. | 70-80°C |

| Reaction Time (h) | 12 - 48 | Yield increases with time, plateaus after a certain point. | Longer times can lead to discoloration. | 24 - 36 h |

| Solvent | Toluene, Acetonitrile, Solvent-free | Solvent can improve solubility and heat transfer. Solvent-free is greener. | Solvent choice can affect purification ease. | Acetonitrile or solvent-free |

| Molar Ratio (Alkylating Agent:Imidazolium) | 1:1 - 1.5:1 | Excess alkylating agent can drive the reaction to completion. | Excess reactant requires removal during purification. | 1.1:1 |

This table represents generalized optimization trends for the synthesis of alkyl-substituted imidazolium chlorides and should be considered illustrative for the synthesis of this compound.

Downstream Synthesis Routes and Precursor Chemistry

The primary precursors for the synthesis of this compound are 1-methylimidazole and (3-chloropropyl)trimethoxysilane. The chemistry of these precursors is well-established, with 1-methylimidazole being a readily available heterocyclic amine and (3-chloropropyl)trimethoxysilane being a common silane (B1218182) coupling agent.

A significant downstream application of this compound is its use as a precursor for the synthesis of hybrid organic-inorganic materials. The trimethoxysilyl group is reactive towards hydrolysis and condensation, allowing the ionic liquid to be covalently bonded to silica-based materials. For instance, it can be grafted onto mesoporous silica (B1680970) to create a solid-supported ionic liquid researchgate.net. This immobilization combines the unique properties of the ionic liquid with the robustness of a solid support, opening avenues for applications in catalysis and as specialized adsorbents researchgate.net.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is characterized by reactions involving the anion, the alkyl side chains, and the imidazolium ring itself.

Substitution Reactions Involving Anions and Side Chains

The chloride anion of this compound can be readily exchanged with other anions through metathesis reactions. This allows for the tuning of the ionic liquid's properties, such as its hydrophobicity, viscosity, and thermal stability. Common anions that can be introduced include tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), bis(trifluoromethylsulfonyl)imide (NTf₂⁻), as well as more functional anions like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻). These anion exchange reactions are typically carried out by reacting the chloride salt with a salt of the desired anion, often in a solvent where the resulting inorganic chloride salt (e.g., NaCl, AgCl) is insoluble and can be easily removed by filtration.

While the propyltrimethoxysilyl side chain is primarily for immobilization, the trimethoxy groups are susceptible to hydrolysis, which is a key reaction in the formation of siloxane bonds when grafting onto surfaces like silica.

Redox Chemistry of the Imidazolium Ring System

The imidazolium ring of this compound is generally considered to be electrochemically stable within a certain potential window. However, under specific conditions, it can participate in redox reactions. The electrochemical reduction of imidazolium cations can lead to the formation of N-heterocyclic carbenes (NHCs), which are highly reactive species used as ligands in organometallic chemistry and as organocatalysts. This reduction typically occurs at negative potentials.

Post-Synthetic Functionalization and Modification Strategies

Following the initial synthesis of 1-(Propyltrimethoxysilyl)-3-methylimidazolium chloride, a variety of post-synthetic modifications can be employed to tailor its properties for specific applications. These strategies primarily target the anion, the trimethoxysilyl group, and potentially the imidazolium ring, offering a versatile platform for creating a diverse range of functionalized materials.

A key post-synthetic modification strategy for 1-(propyltrimethoxysilyl)-3-methylimidazolium chloride involves anion exchange, where the chloride anion is replaced by other anions to alter the physicochemical properties of the ionic liquid. This process is crucial for tuning characteristics such as viscosity, solubility, and thermal stability. A notable example is the synthesis of 1-(3-trimethoxysilylpropyl)-3-methylimidazolium nitrite (B80452), which has been utilized as a reagent for the diazotization of arylamines. researchgate.net The general approach for anion metathesis involves reacting the chloride salt with a salt of the desired anion, often a sodium, potassium, or silver salt, or with the corresponding acid. researchgate.net Anion exchange resins also provide an efficient and clean method for this transformation. researchgate.net The choice of the new anion significantly impacts the properties of the resulting ionic liquid; for instance, the hydrogen bonding strength and ion pairing in solution are anion-dependent. nih.gov

Another significant avenue for post-synthetic modification lies in the reactivity of the trimethoxysilyl group. This functional group is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks and the grafting of the ionic liquid onto surfaces. The hydrolysis of the methoxy (B1213986) groups to silanols (Si-OH) is typically catalyzed by acid or base. These silanol (B1196071) groups can then undergo condensation with other silanols or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or Si-O-substrate bonds. This process is the basis for creating organic-inorganic hybrid materials. researchgate.netrsc.org The kinetics of these reactions are influenced by factors such as pH and the presence of co-solvents. researchgate.netcsic.esresearchgate.net

Furthermore, 1-(propyltrimethoxysilyl)-3-methylimidazolium chloride can be co-condensed with other alkoxysilanes, such as tetraethoxysilane (TEOS) or other functionalized silanes, to create multifunctional hybrid materials. rsc.org This one-pot synthesis approach allows for the incorporation of various organic functionalities, leading to materials with tunable mechanical and biological properties. rsc.org

While less specific information is available for the direct post-synthetic functionalization of the imidazolium ring in 1-(propyltrimethoxysilyl)-3-methylimidazolium chloride, general strategies for imidazolium salt modification could potentially be adapted. These include the introduction of functional groups onto the alkyl side chains or the imidazolium ring itself to create task-specific ionic liquids. nih.gov

The following table summarizes some of the post-synthetic modification strategies for 1-(propyltrimethoxysilyl)-3-methylimidazolium chloride and the resulting functionalized compounds.

| Modification Strategy | Reagents/Conditions | Resulting Functional Group/Compound | Potential Application |

| Anion Exchange | Sodium Nitrite (NaNO₂) | 1-(3-trimethoxysilylpropyl)-3-methylimidazolium nitrite | Diazotization reagent researchgate.net |

| Anion Exchange | Anion exchange resin loaded with desired anion | 1-(3-trimethoxysilylpropyl)-3-methylimidazolium salt with various anions | Tunable physicochemical properties researchgate.net |

| Hydrolysis and Condensation | Water, Acid or Base Catalyst | Polysiloxane network with tethered imidazolium groups | Hybrid organic-inorganic materials researchgate.netrsc.org |

| Co-condensation | Tetraethoxysilane (TEOS), other functional silanes | Multifunctional silsesquioxane-silica hybrids | Materials with tunable properties rsc.org |

The versatility of these post-synthetic modification strategies underscores the importance of 1-(propyltrimethoxysilyl)-3-methylimidazolium chloride as a building block for a wide array of advanced materials.

Sophisticated Characterization Methodologies and Analytical Techniques

Spectroscopic Analysis for Structural and Intermolecular Insights

Spectroscopic techniques are fundamental in confirming the chemical identity and understanding the molecular environment of 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride. Specifically, ¹H NMR provides precise information about the hydrogen atoms in different chemical environments within the molecule.

Published studies report the ¹H NMR spectrum of the ionic liquid, confirming its successful synthesis. researchgate.netresearchgate.net The spectrum displays characteristic signals corresponding to the protons of the imidazolium (B1220033) ring, the methyl group attached to the nitrogen, the propyl chain, and the methoxy (B1213986) groups of the silyl (B83357) moiety. researchgate.netresearchgate.net The integration and splitting patterns of these signals are consistent with the proposed molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts for 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride in DMSO

| Chemical Group | Chemical Shift (δ/ppm) | Multiplicity |

| Imidazolium Ring Protons | ~9.1, ~7.7, ~7.6 | Singlet |

| N-CH₃ (Methyl) | ~3.8 | Singlet |

| N-CH₂ (Propyl) | ~4.2 | Triplet |

| CH₂ (Propyl) | ~1.8 | Multiplet |

| Si-CH₂ (Propyl) | ~0.6 | Multiplet |

| Si-(OCH₃)₃ (Methoxy) | ~3.5 | Singlet |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to confirm the presence of key functional groups and to probe intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of the closely related compound, 1-(3-triethoxysilylpropyl)-3-methylimidazolium chloride, reveals characteristic absorption bands that confirm its structure. researchgate.net Bands associated with the C=C and C=N stretching vibrations of the imidazole (B134444) ring are typically observed around 1569 cm⁻¹ and 1639 cm⁻¹, respectively. researchgate.net The C-N stretching vibration of the imidazolium ring appears near 1168 cm⁻¹. researchgate.net Furthermore, the prominent band for the Si-O stretching vibration is found around 1084 cm⁻¹. researchgate.net The presence of these bands in the spectrum of a synthesized product provides strong evidence of the successful formation of the silyl-functionalized imidazolium ionic liquid.

Raman Spectroscopy: While specific Raman spectra for 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride are not extensively detailed in the literature, the technique is broadly used to characterize imidazolium-based ionic liquids. researchgate.netwestmont.edu Raman spectroscopy is particularly sensitive to the vibrations of the imidazolium ring and the conformation of the alkyl side chains. researchgate.netmdpi.org For related compounds, studies have focused on the conformational isomers (e.g., gauche and anti forms) of the alkyl chain, which can be identified by distinct bands in the low-frequency region of the Raman spectrum. mdpi.org This technique can also be used to study interactions between the ionic liquid and other components in a mixture, as shifts in vibrational frequencies can indicate changes in the molecular environment. westmont.edu

Table 2: Key FTIR Vibrational Frequencies for Silyl-Functionalized Imidazolium Chlorides

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| C=N Stretching | ~1639 | Imidazolium Ring |

| C=C Stretching | ~1569 | Imidazolium Ring |

| C-N Stretching | ~1168 | Imidazolium Ring |

| Si-O Stretching | ~1084 | Silyl Group |

| C-H Bending (Alkyl) | ~1450 | Propyl Chain |

Source: Data extrapolated from analysis of 1-(3-triethoxysilylpropyl)-3-methylimidazolium chloride. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. For imidazolium-based ionic liquids, the primary absorption is typically in the UV region and corresponds to π→π* transitions within the imidazolium ring. While specific UV-Vis studies focused solely on the electronic transitions of pure 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride are limited, this technique is valuable for studying its interactions in solution or within composite materials. For instance, UV-Vis spectroscopy can be used to assess the dispersion stability of nanoparticles in the ionic liquid or to study the formation of charge-transfer complexes between the ionic liquid and other species. researchgate.net The explicit modeling of the solvent environment has been shown to improve the agreement between computed and experimental UV-Vis spectra for related ionic liquids. nih.gov

Morphological and Nanostructural Characterization Methods

When 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride is used to modify surfaces or create composite materials, electron microscopy techniques are indispensable for characterizing the resulting morphology and nanostructure.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, offering insights into topography, composition, and morphology. In the context of materials incorporating silyl-functionalized ionic liquids, SEM is used to visualize the effects of the ionic liquid on the surface structure. For example, in studies involving the treatment of cellulosic materials with the related 1-propyl-3-methylimidazolium chloride, SEM analysis revealed significant changes in the surface morphology of the cellulose (B213188) fibers. mdpi.comnih.gov Similarly, when used to fabricate ionic liquid-grafted titanium dioxide spheres, SEM images show the surface morphology of the resulting particles, indicating changes such as increased surface roughness caused by the ionic liquid modification. researchgate.net This technique is crucial for confirming the successful modification of a substrate and understanding how the ionic liquid alters the material's surface characteristics at the microscale.

Transmission Electron Microscopy (TEM) offers higher magnification than SEM, enabling the visualization of nanoscale features, internal structures, and the dispersion of nanoparticles within a matrix. When used in the preparation of nanocellulose, the related ionic liquid 1-propyl-3-methylimidazolium chloride was shown by TEM analysis to produce rod-like nanostructures. mdpi.comnih.gov In the synthesis of ionic liquid-grafted nanoparticles, TEM is used to observe the size, shape, and dispersion of the resulting nanoscale particles, confirming that the modification process yields well-dispersed, discrete nanoparticles rather than large agglomerates. researchgate.net This level of detail is critical for applications where the nanoscale properties of the final material are paramount.

Based on a comprehensive search of scientific literature and databases, there is no available research data for the specific chemical compound “1-(Propyltrimethoxyl)-3-methylimidazolium chloride” corresponding to the analytical methodologies requested in the provided outline.

Extensive queries for this compound in conjunction with Dynamic Light Scattering (DLS), Thermogravimetric Analysis (TGA), Brunauer-Emmett-Teller (BET) surface area analysis, X-ray Diffraction (XRD), and elemental analysis did not yield any published research, findings, or data tables.

The absence of information prevents the generation of a scientifically accurate article that adheres to the strict requirements of the request. The name "this compound" does not correspond to a commonly cited compound in chemical literature, suggesting it may be a highly novel substance with no published characterization, or the name may be a variation or misspelling of a different compound. A similar, more frequently studied compound is "1-(3-Trimethoxysilylpropyl)-3-methylimidazolium chloride." However, per the instructions to focus solely on the requested topic, information on this or any other compound cannot be provided.

Therefore, it is not possible to create the requested article focusing on the specified characterization techniques for “this compound.”

Elemental and Compositional Quantification Methods

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Leaching Resistance Assessment

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used to determine the elemental composition of a sample, with exceptionally low detection limits. In the context of materials science, ICP-MS is a critical tool for assessing the leaching resistance of a compound. This analysis involves exposing the material to a solvent for a defined period, after which the solvent is analyzed for trace amounts of elements that may have leached from the material. This is particularly important for applications where the long-term stability and environmental impact of a compound are of concern.

Currently, specific research data from ICP-MS studies detailing the leaching resistance of this compound are not available in the public domain. Such studies would be invaluable in determining the extent to which silicon and other constituent elements might be released from a matrix incorporating this ionic liquid.

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by bombarding a sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "secondary" (or fluorescent) X-rays. The energy of these fluorescent X-rays is unique to each element, allowing for qualitative and quantitative analysis.

A hypothetical representation of expected elemental composition data from an XRF analysis is presented in the table below.

| Element | Atomic Symbol | Expected Molar Ratio |

| Carbon | C | 10 |

| Hydrogen | H | 21 |

| Chlorine | Cl | 1 |

| Nitrogen | N | 2 |

| Oxygen | O | 3 |

| Silicon | Si | 1 |

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MALDI, LDI) for Molecular Mass Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Laser Desorption/Ionization (LDI) are soft ionization techniques that are particularly useful for analyzing non-volatile and thermally labile molecules like ionic liquids. These methods allow for the determination of the molecular mass of the intact molecule, providing crucial confirmation of its identity and purity.

In a mass spectrometry analysis of this compound, the primary ion of interest would be the cation, [C10H21N2O3Si]+. The theoretical monoisotopic mass of this cation is approximately 257.13 g/mol . The mass spectrum would be expected to show a prominent peak at this mass-to-charge ratio. The chloride anion would not typically be observed in positive ion mode mass spectrometry.

While the application of MALDI or LDI to other ionic liquids is well-documented, specific mass spectrometry data for this compound is not available in the reviewed literature. The table below illustrates the expected primary ion that would be identified.

| Ion | Chemical Formula | Theoretical Monoisotopic Mass ( g/mol ) |

| 1-(Propyltrimethoxyl)-3-methylimidazolium cation | [C10H21N2O3Si]+ | 257.13 |

Note: This table is illustrative and not based on experimental data.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Interpretations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is an invaluable tool for understanding the fundamental interactions and properties of ionic liquids at the molecular level. researchgate.netnih.gov

Electronic Structure and Reactivity: DFT calculations have been employed to study the structures and conformational properties of 1-alkyl-3-methylimidazolium halide ILs. nih.gov These studies involve optimizing the geometries of different ion pairs to understand the interaction mechanisms between the cation and the anion. nih.gov Theoretical results for related compounds indicate that there are specific active regions around the imidazolium (B1220033) cation where stable ion pairs are formed with the halide anion. nih.gov DFT can also be used to calculate binding and interaction energies, which often reveal that the stability of these ion pairs is due to hydrogen bonding. researchgate.net

Spectroscopic Interpretations: By calculating vibrational frequencies, DFT aids in the interpretation of experimental infrared (IR) and Raman spectra. This allows for a detailed analysis of the intermolecular interactions. For example, in studies of imidazolium-based ILs with other molecular liquids, a red-shift in the C(2)-H vibration mode of the imidazolium ring indicates a strong hydrogen bonding interaction. nih.gov

Interactive Data Table: DFT Findings for Analogous Imidazolium Halides

| System Studied | Basis Set(s) | Key Finding | Reference |

| 1-ethyl-3-methylimidazolium (B1214524) halide, 1-butyl-3-methylimidazolium halide | 6-31G*, 6-31++G, 6-311++G | Four active regions for stable ion pair formation were identified around the imidazolium cation. | nih.gov |

| 1-butyl-3-methylimidazolium chloride | IEFPCM-SMD solvation model | The stability of the ion pair is primarily due to hydrogen bonds. | researchgate.net |

| 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide | B97D functional | Out-of-plane interactions between the cation and anion are significant. | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Hybrid QM/MM methods provide a powerful framework for studying chemical reactions and complex molecular systems by treating a small, reactive region with high-level quantum mechanics while the larger environment is described by a more computationally efficient molecular mechanics force field. nih.govaltervista.org This approach is particularly well-suited for investigating the behavior of ionic liquids as solvents. nih.gov

The application of QM/MM simulations to reactions in ILs has provided microscopic details on how these solvents can enhance reaction rates and even alter reaction mechanisms compared to conventional solvents. nih.govresearchgate.net For example, QM/MM Monte Carlo simulations have been used to study β-elimination and nucleophilic aromatic substitution reactions in 1-butyl-3-methylimidazolium-based ILs. researchgate.net These simulations have demonstrated that the unique solvation environment provided by the IL, including specific solute-solvent interactions, is responsible for the observed "ionic liquid effects". nih.govresearchgate.net A new QM/MM method has also been developed specifically for studying pure ionic liquids, where both the cation and anion are treated as independent quantum mechanical entities. altervista.org

Elucidation of Intermolecular Interactions: Hydrogen Bonding, Ionic Interactions, and π-π Stacking

The unique properties of imidazolium-based ionic liquids are a direct result of a complex interplay of various intermolecular interactions.

Hydrogen Bonding: A key interaction in these systems is the hydrogen bond between the acidic protons of the imidazolium ring (especially the C(2)-H) and the anion or other electron-donating species. nih.govnih.gov DFT studies have shown that imidazolium cations can form hydrogen bonds with up to three nearest halide anions, with the anions preferentially occupying these hydrogen-bonding sites. nih.gov Spectroscopic analysis of mixtures of imidazolium ILs with molecular liquids like DMSO and methanol (B129727) has confirmed the hydrogen-bonding character of the interactions, with the strength of the interaction correlating with the electron donicity of the molecular liquid. nih.gov

Ionic Interactions: The primary interaction in any ionic liquid is, by definition, the electrostatic or ionic interaction between the cation and the anion. These long-range forces are fundamental to the structure and stability of the liquid.

π-π Stacking: In addition to hydrogen bonding and ionic forces, π-π stacking interactions between the aromatic imidazolium rings can also play a role in the local structuring of the liquid. Furthermore, QM/MM simulations have revealed that favorable π-π interactions between the imidazolium cations and aromatic substrates can enhance reactivity in certain chemical reactions. researchgate.net These varied interactions lead to a highly structured yet dynamic liquid environment.

Theoretical Frameworks for Predicting Macroscopic Behaviors from Microscopic Interactions

A significant goal of computational chemistry is to predict the macroscopic properties of materials from their microscopic, molecular-level behavior. For ionic liquids, this involves connecting the intermolecular interactions and molecular dynamics to properties like melting point, viscosity, and conductivity.

Ab initio methods have been used to gain insight into the parameters that determine the liquid range and conductivity of protic ionic liquids. nih.govacs.org These studies have found relationships between calculated molecular properties, such as the volume of the ions, and experimentally determined macroscopic properties, like the melting temperature. nih.govacs.org For instance, a nearly linear relationship has been observed between the melting temperature and the calculated volume of the anion. nih.govacs.org

Similarly, MD simulations are used to predict macroscopic physicochemical properties, which can then be compared with experimental data. researchgate.net While deviations can occur, often due to the complexities of modeling both electrostatic and non-electrostatic interactions, these simulations provide a valuable engineering tool for estimating properties like density, viscosity, and surface tension of ionic liquids. researchgate.netmdpi.com These theoretical frameworks are crucial for the rational design of new ionic liquids with tailored properties for specific applications. researchgate.netmdpi.com

Applications in Catalysis Research and Development

Homogeneous Catalysis with 1-(Propyltrimethoxyl)-3-methylimidazolium Chloride

While the primary utility of 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride is realized in its immobilized form, the inherent catalytic nature of the imidazolium (B1220033) cation is relevant to several classes of homogeneous reactions. However, literature specifically detailing the use of this compound as a homogeneous catalyst is sparse, as its design inherently points towards heterogenization. The following sections discuss reactions where similar imidazolium-based ionic liquids have shown promise, providing context for the potential catalytic activity of the title compound.

Imidazolium-based ionic liquids have been investigated as dual solvent-catalysts for esterification reactions. rsc.org The catalytic role is often attributed to the imidazolium cation, which can activate reactants. For silyl-functionalized ionic liquids like 1-methyl-3-[(triethoxysilyl)propyl]imidazolium chloride (a close structural analogue), their application is predominantly in an immobilized form. In one study, this compound was immobilized on mechanically activated fly ash to create a highly active and reusable organocatalyst. ijcce.ac.ir This heterogeneous catalyst demonstrated high efficacy in the microwave-assisted esterification of salicylic (B10762653) acid with various aliphatic alcohols. ijcce.ac.ir

The catalyst, TMICl/MFA, was shown to be recyclable for up to four successive reaction cycles under optimized conditions, highlighting the benefits of the immobilization strategy. ijcce.ac.ir While detailed kinetic studies for the homogeneous reaction are not available, the performance of the heterogenized version underscores the catalytic potential of the imidazolium core for this transformation. The immobilization on a solid support facilitates catalyst reuse and simplifies product purification. longdom.org

Table 1: Esterification of Salicylic Acid with Alcohols using Immobilized TMICl Catalyst

| Entry | Alcohol | Reaction Time (min) | Yield (%) |

| 1 | Methanol (B129727) | 10 | 92 |

| 2 | Ethanol | 12 | 90 |

| 3 | n-Propanol | 15 | 88 |

| 4 | n-Butanol | 18 | 85 |

Data sourced from a study on a triethoxy analogue, 1-methyl-3-[(triethoxysilyl)propyl]imidazolium chloride, immobilized on fly ash. ijcce.ac.ir

Nitration is a fundamental process in organic synthesis, and ionic liquids have been explored as alternative media to conventional strong acids. researchgate.net They can serve as solvents and, in some cases, as catalysts for electrophilic nitration of aromatic compounds. However, there is a lack of specific research demonstrating the use of 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride as a catalyst for nitration processes. One study synthesized a related compound, 1-(3-trimethoxysilylpropyl)-3-methylimidazolium nitrite (B80452), and used it as an efficient reagent for the diazotization of aniline (B41778) derivatives, a different but related area of nitrogen chemistry. researchgate.net The research into using standard imidazolium salts for nitration suggests they can offer easier product isolation and solvent recovery compared to classical methods. tcichemicals.com

The synthesis of β-azido alcohols via the ring-opening of epoxides is a significant transformation, and 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride has been successfully employed in this context as a component of a heterogeneous nanocatalyst. researchgate.net In a notable study, the ionic liquid was grafted onto the surface of copper oxide (CuO) nanoparticles. researchgate.net This novel catalyst, CuO-np@MSP-Im/Cl, proved to be highly efficient and eco-friendly for the selective ring-opening of various epoxides with an azide (B81097) anion in water. researchgate.net

The reaction proceeds with high regioselectivity, affording the corresponding β-azido alcohols in excellent yields. The catalyst's design combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems, such as easy separation and recyclability. researchgate.net The synthesized nanohybrid catalyst was reported to be reusable for four cycles without a significant reduction in its catalytic activity. researchgate.net

Table 2: Synthesis of β-Azido Alcohols using CuO-np@MSP-Im/Cl Catalyst

| Entry | Epoxide Substrate | Time (h) | Yield (%) |

| 1 | Styrene oxide | 2 | 98 |

| 2 | 1-Chloro-2,3-epoxypropane | 2.5 | 96 |

| 3 | Propylene oxide | 3 | 95 |

| 4 | Cyclohexene oxide | 2.5 | 98 |

| 5 | Glycidyl (B131873) 4-nitrophenyl ether | 2 | 97 |

| 6 | Phenyl glycidyl ether | 2 | 98 |

Reaction conditions: Epoxide (1 mmol), NaN3 (1.2 mmol), Catalyst (0.02 g), Water (5 mL), Room Temperature. researchgate.net

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. Imidazolium-based ionic liquids have been shown to catalyze various MCRs. mdpi.comrsc.org For instance, dicationic imidazolium-based ionic liquids have demonstrated excellent catalytic activity in the Strecker reaction for synthesizing α-aminonitrile substrates and in one-pot reactions to produce compounds of medicinal interest. mdpi.com While these studies highlight the general applicability of the imidazolium scaffold in MCRs, specific examples employing 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride are not prominently featured in the literature. Its functional design for immobilization suggests its role in this area would likely be as a supported catalyst to improve reusability. nih.gov

Heterogeneous Catalysis and Immobilization Strategies

The key feature of 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride is its suitability for immobilization onto solid supports, creating robust and recyclable heterogeneous catalysts. The trimethoxysilyl group acts as an anchor, enabling the formation of covalent bonds with hydroxyl groups present on the surface of inorganic materials. rsc.org

The covalent grafting of 1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride onto inorganic supports is a widely used strategy to heterogenize its catalytic properties. The process typically involves the reaction of the trimethoxysilyl group with surface silanol (B1196071) (Si-OH) groups on materials like mesoporous silica (B1680970), leading to a stable, covalently linked supported ionic liquid-like phase (SILLP). mdpi.com

Mesoporous Silica: Silica-based materials are effective supports due to their high surface area, tunable pore sizes, and the presence of surface hydroxyl groups that facilitate functionalization. mdpi.com The immobilization of the ionic liquid on silica has been used to create catalysts and adsorbents. For example, a nitrite-functionalized version of the ionic liquid was covalently immobilized on silica to create a solid-phase diazotizing agent. researchgate.net This strategy prevents the leaching of the ionic liquid, enhances thermal stability, and allows for easy catalyst separation and recycling. rsc.orgmdpi.com

Metal Oxides: As detailed previously, the ionic liquid has been successfully grafted onto CuO nanoparticles. researchgate.net This process creates a nanohybrid material where the ionic liquid moiety acts as a catalyst for reactions like the synthesis of β-azido alcohols, while the CuO nanoparticle serves as a stable, high-surface-area support. researchgate.net

Metal-Organic Frameworks (MOFs): While direct grafting of this specific silylated ionic liquid onto MOFs is less documented, the functionalization of MOFs with imidazolium-based ionic liquids is an emerging area. nih.gov This approach aims to combine the high porosity and tunable nature of MOFs with the catalytic activity of ionic liquids. Such hybrid materials are being explored for applications in asymmetric catalysis, where the chiral environment of the MOF can work in synergy with the ionic liquid to enhance performance. nih.gov

The overarching advantage of these immobilization strategies is the creation of stable, efficient, and reusable catalysts, which is of critical significance from both environmental and economic perspectives. rsc.org

Supported Ionic Liquid Phase (SILP) Systems for Enhanced Catalytic Performance

Supported Ionic Liquid Phase (SILP) and the related Supported Ionic Liquid-Like Phase (SILLP) systems leverage the immobilization of an ionic liquid onto a solid support material. nih.govresearchgate.net This approach creates a stable catalytic platform, preventing the leaching of the catalyst into the reaction medium and simplifying product purification. nih.gov In the case of this compound, the trimethoxysilyl group allows for strong covalent grafting onto oxide supports like silica or metal oxides.

A notable application involves grafting this compound onto copper(II) oxide (CuO) nanoparticles. researchgate.net This process creates a novel, eco-friendly, and efficient heterogeneous nanocatalyst. The resulting nanohybrid material demonstrates enhanced catalytic performance in reactions such as the selective ring-opening of epoxides with an azide anion in water. researchgate.net The solid support provides a high surface area for the catalytic sites, while the ionic liquid layer facilitates the interaction between reactants. researchgate.net The structure of these SILP systems, where the ionic liquid is chemically integrated into the support, is crucial for their catalytic function and stability. rsc.org

Table 1: Characterization of a CuO-Supported this compound Catalyst

| Analytical Technique | Observation | Inference | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Presence of characteristic peaks for both CuO and the imidazolium salt. | Successful grafting of the ionic liquid onto the CuO nanoparticles. | researchgate.net |

| X-Ray Diffraction (XRD) | Diffraction patterns corresponding to the crystalline structure of CuO. | The support material maintains its structural integrity after functionalization. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Weight loss at temperatures corresponding to the decomposition of the organic ionic liquid component. | Confirms the presence of the organic moiety and provides information on thermal stability. | researchgate.net |

| Field Emission Scanning Electron Microscopy (FE-SEM) | Visualization of the morphology and particle size of the nanohybrid catalyst. | Reveals the physical structure of the catalyst material. | researchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Detection of elements (Cu, O, Si, N, C, Cl) consistent with the catalyst's composition. | Confirms the elemental makeup and successful integration of the ionic liquid. | researchgate.net |

Investigation of Catalyst Recyclability and Long-Term Stability

A key advantage of heterogeneous catalysts is their potential for recyclability, which is critical for sustainable and cost-effective industrial processes. Catalysts derived from this compound have been investigated for their stability and reusability.

The CuO-supported nanohybrid catalyst, for instance, can be easily separated from the reaction mixture after the completion of the reaction. researchgate.net Studies have shown that this catalyst can be reused for multiple cycles without a significant loss of its catalytic activity. researchgate.net This high level of recyclability is attributed to the strong covalent bond between the silyl (B83357) group of the ionic liquid and the surface of the CuO nanoparticles, which prevents the active component from leaching into the solvent.

The following table details the reusability of the CuO-supported this compound catalyst in the synthesis of β-azido alcohols.

Table 2: Recyclability of CuO-Supported this compound Catalyst

| Recycle Run | Product Yield (%) | Reference |

|---|---|---|

| Fresh Catalyst | 95 | researchgate.net |

| 1st Reuse | 94 | researchgate.net |

| 2nd Reuse | 92 | researchgate.net |

| 3rd Reuse | 91 | researchgate.net |

| 4th Reuse | 90 | researchgate.net |

The data indicates only a marginal decrease in product yield over five consecutive runs, highlighting the excellent long-term stability and recyclability of the catalyst system. researchgate.net

Mechanistic Studies of Catalytic Pathways

Understanding the mechanistic pathways of catalysis is fundamental to optimizing reaction conditions and designing more efficient catalysts. In reactions involving catalysts based on this compound, the imidazolium cation and its interaction with the support and reactants play a crucial role.

In the synthesis of β-azido alcohols from epoxides, the CuO-supported ionic liquid catalyst is believed to function through a cooperative mechanism. researchgate.net The Lewis acidic sites on the CuO support can coordinate with the oxygen atom of the epoxide ring, activating it for nucleophilic attack. Simultaneously, the imidazolium cation of the ionic liquid can interact with the nucleophile (azide anion), enhancing its reactivity and facilitating its delivery to the activated epoxide. The imidazolium ring's nitrogen atoms can form hydrogen bonds, which are crucial for activating reactants in various catalytic processes. nih.gov This synergistic effect between the support and the grafted ionic liquid leads to an efficient and selective ring-opening reaction. researchgate.net The ability of the ionic liquid component to create a specific microenvironment around the active site is a key factor in its catalytic efficacy. rsc.org

Applications in Materials Science and Polymer Chemistry

Polymerizable Ionic Liquids (PILs) and Poly(ionic liquid) Synthesis

Polymerizable ionic liquids (PILs) are a class of polymers derived from ionic liquid (IL) monomers. They retain the intrinsic properties of ILs, such as ionic conductivity and thermal stability, while benefiting from the mechanical integrity and processability of polymers. The specific structure of 1-(Propyltrimethoxyl)-3-methylimidazolium chloride allows it to be incorporated into polymeric structures, primarily through the reactivity of its trimethoxysilyl group.

The design of this compound, also known as 1-(3-trimethoxysilylpropyl)-3-methyl-imidazolium chloride, involves covalently linking a 3-methylimidazolium cation to a propyltrimethoxysilane group. nih.gov This creates a monomer with a dual nature: the imidazolium (B1220033) salt portion provides ionic characteristics, while the trimethoxysilyl group serves as a reactive handle for polymerization via hydrolysis and condensation, typical of sol-gel processes. cnrs.fr

The synthesis is generally achieved through a quaternization reaction. Stoichiometric amounts of 1-methylimidazole (B24206) and (3-chloropropyl)trimethoxysilane are mixed and heated, often under an inert atmosphere and reflux conditions. The reaction results in the formation of the imidazolium chloride salt. The final product is typically a viscous liquid, which can be purified by washing and drying under a vacuum. scielo.br A 78% yield has been reported for this synthesis method. scielo.br

While this monomer's primary route of polymerization is through its silane (B1218182) group, the broader field of PILs often involves designing monomers with different polymerizable functionalities, such as vinyl, styrenic, or (meth)acrylate groups, attached to the ionic liquid cation or anion. researchgate.netgoogle.comrsc.org These alternative functional groups are necessary for polymerization via controlled radical polymerization techniques.

Controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Ring-Opening Metathesis Polymerization (ROMP) are powerful methods for synthesizing well-defined polymers with controlled molecular weights and low dispersity. researchgate.netresearchgate.net These techniques are widely applied to create advanced PIL architectures.

However, the direct polymerization of this compound via RAFT or ROMP is not its intended application, as it lacks the requisite vinyl or strained-ring functionalities. nih.gov RAFT polymerization is typically employed for monomers containing groups like acrylates, methacrylates, or styrenes, allowing for the synthesis of well-defined imidazolium-based PILs. rsc.orgresearchgate.net Similarly, ROMP is used for cyclic olefin monomers, such as norbornene derivatives, and can be conducted in ionic liquids as solvents or used to polymerize IL monomers functionalized with a norbornene moiety. nih.govresearchgate.net

The "polymerizable" nature of this compound refers to its ability to undergo polycondensation through its trimethoxysilyl group, which is characteristic of the sol-gel process, leading to the formation of a cross-linked polysilsesquioxane network rather than linear polymer chains. cnrs.fr

The fabrication of block copolymers from a mixture of monomers in a one-pot synthesis can be achieved through switchable copolymerization, a process often facilitated by an external stimulus. researchgate.net Imidazolium ionic liquids have been explored as catalysts for certain switchable copolymerization reactions. researchgate.net Techniques such as RAFT polymerization are also instrumental in synthesizing block copolymers, including those made from ionic liquid monomers, through methods like Polymerization-Induced Self-Assembly (PISA). rsc.org

This approach, however, is not directly applicable to this compound for creating traditional linear block copolymers. Its polymerization mechanism via the silane group results in a three-dimensional network structure. cnrs.fr Consequently, it does not form the linear, soluble polymer chains that are prerequisites for sequential monomer addition to form distinct blocks. The synthesis of block copolymers relies on controlled/living polymerization mechanisms that allow for the sequential polymerization of different monomers, a characteristic not inherent to the sol-gel polycondensation of this specific compound.

Inorganic-Organic Hybrid Materials and Nanocomposites

The dual functionality of this compound is best exploited in the creation of inorganic-organic hybrid materials. The trimethoxysilyl group can covalently bond with inorganic networks like silica (B1680970), while the imidazolium cation imparts organic, ionic characteristics to the final material.

Organically Modified Silicates (ORMOSILs) are hybrid materials produced by incorporating organic components into a silica network during a sol-gel process. wikipedia.org The compound this compound is an ideal precursor for creating ORMOSILs with ionic liquid properties. cnrs.fr

The process involves the hydrolysis and co-condensation of the silylated ionic liquid, referred to as IL-TMOS, with a silica precursor like tetraethoxysilane (TEOS). cnrs.fr The presence of the IL-TMOS precursor can significantly accelerate the reaction, reducing gelation time from hours to minutes. The amount of the ionic liquid precursor used affects the final material's properties, such as surface area and morphology. Higher concentrations of IL-TMOS can lead to a decrease in surface area and pore volume, likely due to interparticle co-condensation. cnrs.fr This method results in a hybrid material where the 1-n-propyl-3-methylimidazolium cationic group is covalently bound to the siloxane framework through a stable Si-C bond. researchgate.net

Below is a table summarizing the characteristics of ORMOSILs synthesized with varying molar ratios of the ionic liquid precursor (IL-TMOS) to the silica precursor (TEOS).

| Sample Name | IL-TMOS/TEOS Molar Ratio | Gelation Time | Surface Area (m²/g) | Average Pore Volume (cm³/g) |

|---|---|---|---|---|

| Pure Silica | 0.00 | 4 hours | 299 | 0.43 |

| IL-ORMOSIL1 | 0.05 | ~5 minutes | 367 | 0.51 |

| IL-ORMOSIL2 | 0.10 | Data Not Provided | 233 | 0.37 |

| IL-ORMOSIL3 | 0.20 | Data Not Provided | 156 | 0.28 |

Data adapted from a 2016 study on organically modified silica bearing imidazolium-based ionic liquid. cnrs.fr

Beyond creating bulk hybrid materials, this compound is extensively used for the surface functionalization of pre-synthesized silica structures, such as nanoparticles and mesoporous silica. chimia.ch This post-synthetic modification, or grafting, allows for precise control over the surface chemistry of these materials. scielo.brchimia.ch

The process involves reacting the trimethoxysilyl group of the ionic liquid with the surface silanol (B1196071) (-Si-OH) groups on the silica material. scielo.br This creates a covalent bond, anchoring the ionic liquid to the solid support. scielo.br Functionalizing silica with imidazolium-based ionic liquids imparts new properties to the material, making it a highly effective adsorbent for various applications. For instance, silica grafted with 1-n-propyl-3-methylimidazolium chloride has been successfully used for the removal of anionic dyes like Eosin Yellow from aqueous solutions and for the extraction of metal-chloride anionic complexes from both aqueous and alcoholic solutions. researchgate.netdocumentsdelivered.com The immobilized cationic imidazolium groups on the silica surface act as binding sites for anionic species. researchgate.net

This functionalization approach has been applied to various forms of silica, including mesoporous silica, to create materials for applications such as dehydration in industrial processes and as components in electrochemical sensors. scielo.brresearchgate.net

Integration with Biopolymers for Composite Material Development (e.g., Nanocellulose)

Extensive research into the applications of this compound reveals a notable absence of studies detailing its integration with biopolymers such as nanocellulose for the development of composite materials. While the broader class of imidazolium-based ionic liquids has been investigated for its capacity to dissolve and process biopolymers, specific data on the performance and interaction of the trimethoxysilyl-functionalized variant with nanocellulose remains uncharacterised in publicly available scientific literature. The presence of the reactive trimethoxysilyl group suggests a potential for covalent bonding with the hydroxyl groups of cellulose (B213188), which could theoretically lead to well-integrated and robust composite materials. However, empirical evidence to support this hypothesis is not currently available.

Advanced Material Architectures and Applications

Ion Gels for Novel Material Platforms (e.g., 3D-Printing)

There is a significant gap in the scientific literature regarding the use of this compound in the formulation of ion gels for novel material platforms, including applications in 3D printing. Ion gels, which are solid-like materials composed of an ionic liquid confined within a polymer network, have garnered considerable interest for their potential in flexible electronics, sensors, and actuators. The functionalized nature of this compound could offer unique advantages in the formation of cross-linked polymer networks. For instance, the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form a polysiloxane network, potentially leading to the in-situ formation of an ion gel. Despite this theoretical potential, no studies have been published that explore or confirm the use of this specific ionic liquid for creating ion gels suitable for 3D printing or other advanced material platforms. The rheological properties, curing mechanisms, and final material characteristics of such ion gels remain unexplored.

Surface Modification and Coating Technologies

The application of this compound in surface modification and coating technologies is another area where published research is currently lacking. The trimethoxysilyl functionality of the molecule is a well-known feature for promoting adhesion and forming covalent bonds with a variety of substrates, including glass, metals, and ceramics. This suggests that this compound could be a promising candidate for creating functional surface coatings with properties such as antistatic, antimicrobial, or enhanced lubricity, derived from the imidazolium ionic liquid component. However, a thorough review of existing literature does not yield any studies that have investigated the deposition, characterization, or performance of coatings based on this specific compound. Therefore, there is no available data on its effectiveness in modifying surface properties or its durability and stability as a coating agent.

Based on a comprehensive review of available scientific literature, there is a lack of specific research data for the chemical compound “this compound” within the advanced separation technologies outlined in the request. The applications detailed—liquid-liquid extraction, specific gas absorption mechanisms, and its use in developing adsorbents for environmental remediation—are not documented for this precise compound in the public domain.

Research in the field of ionic liquids extensively covers the broader category of 1-alkyl-3-methylimidazolium salts, demonstrating a wide range of applications that are highly dependent on the specific nature of the cation's alkyl chain and the associated anion. mdpi.comnih.gov However, the unique "propyltrimethoxyl" functional group distinguishes the specified compound from more commonly studied analogues like 1-butyl-3-methylimidazolium chloride or 1-ethyl-3-methylimidazolium (B1214524) chloride.

A structurally related compound, 1-Methyl-3-(trimethoxysilyl)propyl imidazolium chloride, has been synthesized and studied. researchgate.net The presence of the trimethoxysilyl group is specifically intended for covalently bonding the ionic liquid molecule to a solid substrate, such as mesoporous silica. researchgate.net This process creates a solid adsorbent material, which is then used in applications like dehydration. researchgate.net The primary function of this silyl (B83357) group is to immobilize the ionic liquid, fundamentally changing its application from a liquid solvent to a solid-phase material.

Consequently, research on ionic liquids with this type of functionalization is focused on their properties as solid adsorbents or as surface modifiers, rather than as bulk liquid solvents required for applications like liquid-liquid extraction or large-scale gas absorption processes.

Due to this absence of specific published data for "this compound" in the requested contexts, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the specified outline.

Applications in Electrochemical Systems Research

Electrolyte Development for Energy Storage Devices

Imidazolium-based ionic liquids are extensively studied as electrolytes for energy storage devices due to their low volatility, high thermal stability, and wide electrochemical windows. nih.govnih.gov While research specifically detailing the performance of 1-(Propyltrimethoxyl)-3-methylimidazolium chloride as a primary electrolyte is limited, the characteristics of its core structure are relevant to ongoing advancements in this field.

The electrochemical stability of imidazolium (B1220033) cations is a key factor in their application for lithium battery electrolytes. nih.gov However, the reactivity of some imidazolium-based ionic liquids with lithium metal can be a challenge, sometimes requiring the use of additives to form a stable solid-electrolyte interphase (SEI). nih.gov An electrolyte based on the related compound 3-methyl-1-propylimidazolium bis(trifluoromethysulfonyl)imide (PMIMTFSI) complexed with a lithium salt has demonstrated high ionic conductivity (1.2 × 10⁻³ S cm⁻¹) at room temperature and good interfacial stability in Li/LiFePO₄ cells, retaining over 96% of its discharge capacity after 50 cycles. chalmers.se Research into polymeric ionic liquids (PILs) with imidazolium cationic sites is also a promising area for developing solid-state electrolytes. db-thueringen.de The potential for this compound in this area would likely involve its use as a precursor for creating hybrid polymer or solid-state electrolytes, where the trimethoxysilyl group can be used to form a cross-linked network.

Ionic liquids are attractive electrolytes for EDLCs because their wide potential windows can enhance the specific energy of the device. nih.gov Imidazolium-based ionic liquids, in particular, have been shown to provide high cell capacitance. nih.gov Gel polymer electrolytes (GPEs) incorporating ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) chloride have been developed for EDLCs, demonstrating good ionic conductivity and durability. researchgate.netrsc.org While specific performance data for this compound in supercapacitors is not prominently available, its fundamental structure suggests potential applicability, especially in the formulation of hybrid GPEs where it could be chemically anchored into a polymer or silica (B1680970) matrix to enhance electrolyte stability and prevent leakage.

Protic ionic liquids are of particular interest as potential electrolytes for fuel cells that can operate at medium temperatures under non-humidifying conditions. researchgate.net The stability and conductivity of the electrolyte are critical parameters. While many studies focus on other imidazolium derivatives, the fundamental properties of the 1-propyl-3-methylimidazolium cation are relevant. The development of hybrid membranes, for instance by incorporating silica functionalized with ionic liquids into polymers like Nafion, has been explored to improve thermal stability and proton conductivity at elevated temperatures. nih.gov The trimethoxysilyl group on this compound makes it a candidate for creating such covalently modified hybrid membranes for fuel cell applications.

Electrodeposition and Surface Modification

The precursor compound, 3-n-propyltrimethoxysilane-1-methylimidazolium chloride, is utilized to synthesize new silica-organic hybrid materials where the 1-n-propyl-3-methylimidazolium chloride ionic liquid is covalently bonded to a siloxane framework. researchgate.net This surface modification creates a material with a specific surface area of 22 m² g⁻¹ and an average pore diameter of 8 nm. researchgate.net

This functionalized silica has been investigated as an effective adsorbent for the removal and preconcentration of various metal chlorides from alcoholic and aqueous solutions. researchgate.net The adsorption mechanism involves the formation of metal-chloride anionic complexes that are held by the grafted organic cations. researchgate.net This property is particularly useful for extracting and concentrating metal chlorides, which is a key step for creating heterogeneous catalysts based on these modified silica materials. researchgate.net

| Metal Chloride | Solvent | Adsorption Application |

|---|---|---|

| Cobalt(II) chloride | Methanol (B129727), Ethanol, Aqueous | Extraction and preconcentration |

| Copper(II) chloride | Methanol, Ethanol, Aqueous | Extraction and preconcentration |

| Zinc(II) chloride | Methanol, Ethanol, Aqueous | Extraction and preconcentration |

| Cadmium(II) chloride | Methanol, Ethanol, Aqueous | Extraction and preconcentration |

| Mercury(II) chloride | Methanol, Ethanol, Aqueous | Extraction and preconcentration |

Electrochemical Sensing and Actuation Mechanisms

A significant application of materials derived from this compound is in the field of electrochemical sensors. By chemically modifying mesoporous silica with 1-propyl-3-methylimidazolium groups, a hybrid organic-inorganic material is created that serves as a robust platform for sensor development. iaea.orgdocumentsdelivered.com

This functionalized material has been successfully used to detect important biomolecules such as NADH (β-nicotinamide adenine (B156593) dinucleotide), uric acid (UA), and dopamine (B1211576) (DA). iaea.org A key advantage of this platform is that the cationic imidazolium groups on the silica surface facilitate the electrochemical detection of these molecules directly, without the need for an additional electron mediator or a biomolecular recognition component. iaea.orgdocumentsdelivered.com Theoretical calculations have shown that the cationic nature of the imidazolium group provides more favorable oxidation conditions, particularly when the solvent effect is minimized. iaea.org

| Analyte Detected | Sensing Mechanism | Key Feature |

|---|---|---|

| NADH (β-nicotinamide adenine dinucleotide) | Electrooxidation | Mediator-free detection |

| Uric Acid (UA) | Electrooxidation | Mediator-free detection |

| Dopamine (DA) | Electrooxidation | Mediator-free detection |

Electrocatalytic Reduction of Carbon Dioxide (CO2RR)

The electrocatalytic reduction of CO₂ is a critical area of research for converting greenhouse gases into valuable chemicals and fuels. Imidazolium-based ionic liquids have been identified as promising solvents and co-catalysts for this process, as they can enhance CO₂ solubility and lower the overpotential for its reduction. rsc.orgnih.gov The imidazolium cation itself is believed to play a co-catalytic role in the reaction. nih.govnih.gov While extensive research has been conducted on various imidazolium salts, such as those with ethyl and butyl side chains, specific studies focusing on this compound for CO2RR are not widely documented. rsc.orgnih.govnih.govmdpi.com Nevertheless, its structural similarity to other effective imidazolium-based catalysts suggests it could be a compound of interest for future investigations, particularly in creating modified electrode surfaces where the catalyst is immobilized.

Contributions to Green and Sustainable Chemistry

Role as Environmentally Benign Solvents and Reaction Media

Ionic liquids (ILs) are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution and worker exposure compared to volatile organic compounds (VOCs). mdpi.comresearchgate.net They also exhibit high thermal stability and can be designed to have specific solvating properties. mdpi.comresearchgate.net While 1-(Propyltrimethoxysilyl)-3-methylimidazolium chloride shares these fundamental benefits, its primary contribution to sustainable chemistry is not as a bulk solvent but as a functionalized component that can be immobilized.

The presence of the trimethoxysilyl group is a deliberate design feature that allows the ionic liquid to be covalently bonded, or "grafted," onto solid supports like silica (B1680970) or metal oxides. researchgate.net This immobilization transforms it from a homogeneous liquid into a component of a solid material, which can then be used as a stable and contained reaction medium or catalyst support. This approach mitigates concerns associated with the potential toxicity and high cost of some ionic liquids by confining them to a solid phase, preventing their loss into product streams or the environment.

In this context, the compound acts as an environmentally benign reaction medium by providing a localized, stable environment for chemical reactions while being part of a solid, easily manageable system. For example, when supported on nanoparticles, it facilitates reactions in green solvents like water. researchgate.net

Design for Recyclability and Reusability in Industrial and Laboratory Processes

A key tenet of green chemistry is the design of products and processes that allow for the recovery and reuse of materials to minimize waste. 1-(Propyltrimethoxysilyl)-3-methylimidazolium chloride is explicitly designed for this purpose. The trimethoxysilyl functional group can readily undergo hydrolysis and condensation reactions to form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl groups on the surface of materials like silica (SiO₂) or metal oxides. researchgate.net

This process of immobilization, or heterogenization, offers significant advantages for recyclability:

Easy Separation: When the ionic liquid is anchored to a solid support, it can be easily separated from the reaction mixture by simple physical methods like filtration. This avoids the need for energy-intensive distillation or extraction processes often required to separate homogeneous catalysts or solvents. researchgate.net

Prevention of Leaching: Covalent bonding ensures that the ionic liquid component does not leach into the final product, ensuring product purity and preventing contamination of waste streams. researchgate.net

Extended Catalyst Lifetime: Immobilization enhances the stability and longevity of the catalytic system, allowing it to be used for multiple reaction cycles without significant loss of activity.

Research has demonstrated the successful application of this design principle. In one study, 1-(Propyltrimethoxysilyl)-3-methylimidazolium chloride was grafted onto copper oxide (CuO) nanoparticles. The resulting solid catalyst was used for the synthesis of β-azido alcohols and could be easily recovered and reused. researchgate.net The catalyst's performance over several cycles highlights its excellent reusability.

| Reaction Cycle | Product Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 95 |

| 3 | 94 |

| 4 | 92 |

Development of Sustainable Synthetic Methodologies

The application of 1-(Propyltrimethoxysilyl)-3-methylimidazolium chloride has led to the development of more sustainable methods for chemical synthesis. By serving as a support for catalytic species or acting as an organocatalyst itself when immobilized, it helps create efficient and environmentally friendly heterogeneous catalytic systems. researchgate.net

A notable example is its use in the synthesis of β-azido alcohols through the ring-opening of epoxides with an azide (B81097) anion. researchgate.net The catalyst, prepared by supporting the ionic liquid on CuO nanoparticles, facilitates this reaction efficiently in water under mild conditions. This methodology is considered sustainable for several reasons:

Heterogeneous Catalysis: The solid-phase catalyst is easily separated and reused, minimizing waste as detailed previously. researchgate.net

Eco-Friendly Solvent: The reaction is carried out in water, which is considered the ultimate green solvent, avoiding the use of hazardous organic solvents. researchgate.net

High Efficiency: The catalyst demonstrates high activity and selectivity, leading to high product yields with minimal byproducts. researchgate.net

By enabling the transition from homogeneous to reusable heterogeneous systems and promoting reactions in environmentally benign media, 1-(Propyltrimethoxysilyl)-3-methylimidazolium chloride is a key component in the development of synthetic methodologies that align with the principles of green chemistry.

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Functionalization and Architectural Design Strategies

Future research will likely focus on expanding the functional diversity and architectural complexity of systems incorporating 1-(Propyltrimethoxyl)-3-methylimidazolium chloride. The trimethoxysilyl group serves as a primary anchor for covalent attachment to hydroxyl-rich surfaces, a strategy already employed to graft the IL onto silica (B1680970) (SiO₂) and titanium dioxide (TiO₂) nanoparticles through sol-gel processes. researchgate.net

Building on this, novel strategies may include:

Hierarchical Surface Modification: Moving beyond simple nanoparticle coating, researchers could explore creating multi-layered or patterned surfaces. This could involve sequential reactions on the anchored IL or co-condensation with other silane (B1218182) agents to create complex, multifunctional surface architectures.

Cation and Anion Modification: While the propyltrimethoxyl group offers an anchoring point, the imidazolium (B1220033) cation and its associated chloride anion are prime targets for modification to tailor specific properties. Research into other imidazolium ILs has shown that altering the length of alkyl chains or substituting the imidazolium ring can significantly impact properties like thermal stability, viscosity, and surface activity. researchgate.netnih.gov Applying these principles could yield a library of derivatives with fine-tuned characteristics.

Polymerization from the Core: The imidazolium core could be functionalized with polymerizable groups, allowing it to act as a monomer. Once anchored to a substrate, these groups could initiate surface-initiated polymerization, leading to the growth of polymer brushes with an ionic liquid base, creating novel materials with unique tribological or responsive properties.

| Strategy | Description | Potential Outcome |

| Co-condensation | Simultaneous reaction of this compound with other functional silanes (e.g., aminopropyl-trimethoxysilane) on a substrate. | Creation of bifunctional surfaces with both ionic and, for example, amine characteristics for sequential catalysis. |

| Anion Exchange | Replacing the chloride anion with other anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide) after synthesis. | Alteration of key physical properties such as viscosity, thermal stability, and miscibility with other materials. |